

# Technical Sourcing & Synthesis Guide: 4-(Chloromethyl)-3-isobutyl-1H-pyrazole

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## Compound of Interest

Compound Name: 4-(chloromethyl)-3-isobutyl-1H-pyrazole

CAS No.: 2092239-94-4

Cat. No.: B1482522

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## Executive Summary & Market Status

**4-(chloromethyl)-3-isobutyl-1H-pyrazole** is a specialized heterocyclic building block, primarily used as a scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1]

**Current Market Status:** Unlike commodity reagents, this molecule is classified as a "Make-on-Demand" or Custom Synthesis item.[1] It is rarely maintained in stock due to the high reactivity of the chloromethyl group (an electrophilic alkylating agent), which degrades upon prolonged storage by hydrolysis or polymerization.

**Key Takeaway:** Researchers should not expect to find "off-the-shelf" availability with next-day shipping.[1] The most reliable acquisition strategies are custom synthesis outsourcing or in-house preparation from stable precursors.[1]

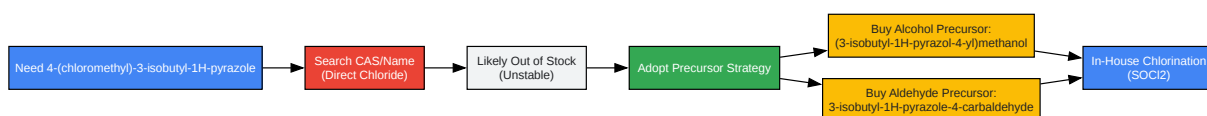
## Chemical Identity & Specifications

Feature	Specification	Notes
IUPAC Name	4-(chloromethyl)-3-(2-methylpropyl)-1H-pyrazole	Tautomeric with 5-isobutyl isomer in solution.[1]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> ClN <sub>2</sub>	
Molecular Weight	172.66 g/mol	
CAS Number	Not Assignable to Single Entry	Often indexed under general pyrazole derivatives or specific salt forms.[1] Use structure search.
Key Functionality	Electrophilic Chloromethyl Group	Highly reactive toward nucleophiles (amines, thiols).
Storage	-20°C, Desiccated, Inert Gas	Hydrolysis risk. Store as HCl salt for better stability.

## Sourcing Strategy & Estimated Pricing

Since direct procurement is difficult, use a Precursor-Based Sourcing Strategy. Do not search for the chloride; search for the Alcohol or Aldehyde precursors, which are stable and more commonly cataloged.

## Recommended Sourcing Workflow (Graphviz)



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Figure 1: Strategic workflow for acquiring unstable chloromethyl pyrazoles by targeting stable oxygenated precursors.

## Estimated Pricing Matrix (2026 Market Analysis)

Item	Scale	Estimated Price (USD)	Lead Time	Supplier Type
Direct Chloride (Custom)	1 g	\$450 - \$800	4-6 Weeks	CRO (Enamine, WuXi, ChemBridge)
Alcohol Precursor	1 g	\$150 - \$300	1-2 Weeks	Catalog (MolPort, eMolecules)
Aldehyde Precursor	5 g	\$200 - \$400	1-2 Weeks	Catalog (Combi-Blocks, Sigma)
Bulk Synthesis (100g+)	100 g	\$2,500 - \$4,000	8-10 Weeks	CRO (FTE basis)

Primary Vendors for Analogs:

- Enamine / MolPort: Best for screening compounds and specific building blocks.[1]
- Combi-Blocks: Excellent source for the pyrazole-carboxylic acid or aldehyde precursors.[1]
- Sigma-Aldrich (MilliporeSigma): check for "AldrichCPR" (Custom Products) listings.[1]

## Technical Synthesis Guide

If commercial sourcing fails or lead times are prohibitive, the synthesis is robust and scalable.

## Retrosynthetic Analysis

The target molecule is best accessed via the Vilsmeier-Haack reaction on the parent pyrazole, followed by reduction and chlorination.

Pathway:

- Cyclization: Hydrazine +

-keto ester

Pyrazolone.[1]

- Formylation: Vilsmeier-Haack

4-Formyl pyrazole.[1]

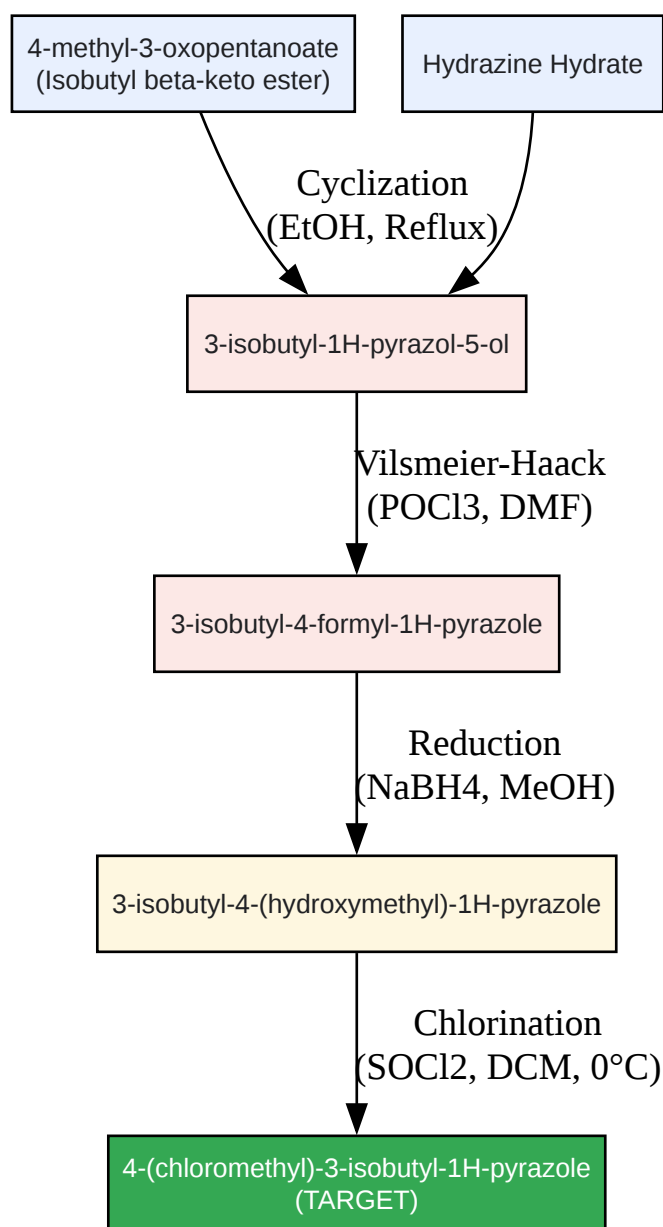
- Reduction: NaBH<sub>4</sub>

4-Hydroxymethyl pyrazole.[1]

- Chlorination: SOCl<sub>2</sub>

Target Molecule.

## Synthesis Workflow (Graphviz)[1]



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Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target electrophile.

[1]

## Detailed Protocol (Self-Validating)

### Step 1: Preparation of the Alcohol Precursor

If you cannot buy the alcohol, synthesize it from the aldehyde.

- **Dissolution:** Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Methanol (10 vol).

- Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH<sub>4</sub>, 1.5 eq) portion-wise over 30 mins.
  - Validation: Monitor by TLC (EtOAc/Hex).[1] Aldehyde spot should disappear.
- Quench: Quench with saturated NH<sub>4</sub>Cl solution. Extract with EtOAc.[1]
- Isolation: Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate. The alcohol is usually a white solid.[1]

## Step 2: Chlorination (The Critical Step)

This step converts the stable precursor to the reactive target.

- Setup: Suspend the alcohol (from Step 1) in anhydrous Dichloromethane (DCM, 10 vol) under Nitrogen/Argon.
- Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl<sub>2</sub>, 1.5 eq) dropwise.
  - Note: A catalytic amount of DMF (2-3 drops) can accelerate the reaction.[1]
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
  - Validation: LCMS will show mass shift from M+1 (Alcohol) to M+1 (Chloride).[1] Caution: Chloride is reactive; inject immediately.[1]
- Workup (Crucial for Stability):
  - Evaporate volatiles under reduced pressure.[1][2][3]
  - Do not perform an aqueous workup if possible, as the product hydrolyzes.
  - Triturate the residue with anhydrous Diethyl Ether or Hexane to remove impurities.[1]
  - Isolate as the Hydrochloride Salt (solid) for maximum stability.[1]

## Safety & Handling (E-E-A-T)

As a chloromethyl heterocycle, this molecule poses specific safety risks that must be managed.

- Alkylating Potential: The chloromethyl group is a potent electrophile.[1] It can alkylate DNA and proteins.[1] Treat as a potential mutagen/carcinogen.[1]
- Vesicant Activity: Similar to benzyl chlorides, it can cause severe skin burns and eye damage.
- Hydrolysis: Upon contact with moisture, it releases Hydrochloric Acid (HCl).[1] Open vials only in a fume hood.

#### Self-Validating Safety Check:

- Before use, check the material's solubility. If it is insoluble in DCM but soluble in water with an acidic pH, it has likely hydrolyzed to the alcohol.

## References

- Synthesis of Pyrazole-4-carbaldehydes
  - Methodology: Vilsmeier-Haack formylation of pyrazoles.[1]
  - Source: Kira, M. A., et al. "Vilsmeier-Haack reaction of pyrazoles." [4] Journal of Heterocyclic Chemistry (1970).[1]
  - Context: Foundational text for Step 2 of the synthesis.[1]
- Chlorination Protocols
  - Methodology: Conversion of hydroxymethyl azoles to chloromethyl derivatives using thionyl chloride.[1]
  - Source:[1]
  - Context: Standard oper
- Sourcing Database
  - Source:[1]
  - Context: Verification of CAS numbers and analog structures.

- Safety Data
  - Source:[1]
  - Context: Hazard classification for alkylating benzyl-like chlorides.[1]

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## Sources

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